Z-Phe-Ile-OH

Description

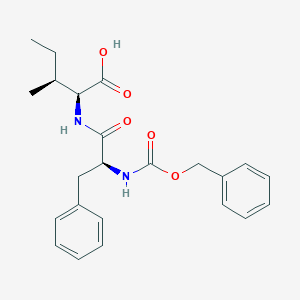

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-3-16(2)20(22(27)28)25-21(26)19(14-17-10-6-4-7-11-17)24-23(29)30-15-18-12-8-5-9-13-18/h4-13,16,19-20H,3,14-15H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHIOOBWQJBUPB-VDGAXYAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927133 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13123-01-8 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-phenylalanyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13123-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-phenylalanyl)-L-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Protected Dipeptides in Contemporary Biochemical and Medicinal Chemistry Investigations

In the intricate process of peptide synthesis, controlling the reactivity of the amino and carboxyl groups of each amino acid is paramount. Protected dipeptides, such as Z-Phe-Ile-OH, are crucial intermediates in this process. The benzyloxycarbonyl (Z) group on the N-terminal amino acid prevents it from forming unwanted side reactions, thereby allowing for the controlled, sequential addition of further amino acids to build a specific polypeptide chain. nih.govfishersci.be This strategic use of protecting groups is a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptides with high precision and purity. nih.gov

The importance of dipeptides and their protected forms extends into medicinal and pharmacological research, where they serve as essential building blocks for creating larger, biologically active peptides. uni.lu These synthetic peptides are invaluable tools for studying protein-protein interactions, enzymatic activities, and for the development of new therapeutic agents. nih.govnih.gov The ability to create custom peptide sequences allows researchers to craft molecules with specific functions, such as mimicking or inhibiting biological pathways. Moreover, some dipeptides themselves, once deprotected, exhibit unique physiological functions beyond their basic role as amino acid donors, including neuroprotective or anticancer properties. wikipedia.org The development of efficient synthetic methods for producing these protected dipeptides is a cost-effective and scalable approach that reduces the need for excessive protecting group manipulations in later stages of a multi-step synthesis. uni.lu

Academic Significance of Z Phe Ile Oh As a Model Dipeptide in Synthetic Organic Chemistry

Z-Phe-Ile-OH and structurally similar N-protected dipeptides are frequently employed as model compounds in synthetic organic chemistry to develop and evaluate new synthetic methodologies. The presence of two bulky, sterically hindered amino acid residues (phenylalanine and isoleucine) makes this compound an excellent substrate for testing the limits and efficiency of novel peptide coupling reagents. nih.gov

Research in this area often focuses on several key challenges in peptide synthesis:

Coupling Efficiency: The formation of the peptide bond between two sterically hindered amino acids can be slow and inefficient. Model dipeptides like Z-Phe-Val-OMe, which is structurally analogous to a Z-Phe-Ile ester, are used to test the effectiveness of new coupling additives, such as Oxyma Pure, in promoting the acylation of bulky residues. nih.gov

Racemization: A significant side reaction in peptide synthesis is epimerization (racemization) at the alpha-carbon of the activated amino acid, which can lead to the formation of undesired diastereomeric peptides. nih.gov Studies frequently use the coupling of Z-Phe-OH to other amino acids like valine or alanine (B10760859) (e.g., forming Z-Phe-Val-OMe or Z-Phe-Ala-OMe) to quantify the degree of racemization under various reaction conditions and with different activating agents. fishersci.ptnih.gov This allows chemists to identify conditions that preserve the stereochemical integrity of the amino acids.

Enzyme Specificity: Protected dipeptides are also used to probe the activity of enzymes. For instance, a study on the enzyme pepsin used a series of Z-X-Phe-OH dipeptides, where X included isoleucine (Ile), to investigate the enzyme's substrate specificity in organic media. fishersci.ca This research revealed that the enzyme's preference for certain amino acids could be influenced by the solvent environment, highlighting the interplay between the solvent, substrate, and enzyme. fishersci.ca

The findings from these model studies are critical for developing robust and reliable protocols for the synthesis of more complex and therapeutically relevant peptides.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O5 |

| Molecular Weight | 414.45 g/mol |

| IUPAC Name | (2S,3S)-3-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |

| CAS Number | 13123-01-8 |

Enzymatic Interactions and Mechanistic Biochemical Investigations Involving Z Phe Ile Oh and Analogs

Analysis of Proteolytic Enzyme Substrate Specificity with Dipeptide Substrates

Dipeptides like Z-Phe-Ile-OH serve as fundamental substrates for characterizing the specificity of proteolytic enzymes. By systematically altering the amino acid residues and observing the enzymatic response, researchers can map the preferences of an enzyme's active site.

Solvent System Effects on Enzyme Catalysis and Specificity in Biphasic Media

The use of biphasic media, consisting of an aqueous and an organic solvent phase, can significantly impact enzyme catalysis and specificity. bioline.org.br These systems can overcome challenges such as the low solubility of certain substrates in purely aqueous solutions and can shift reaction equilibria to favor synthesis over hydrolysis. bioline.org.brconicet.gov.ar However, the choice of the organic solvent is critical, as it can also lead to enzyme denaturation or inactivation, particularly at the water-solvent interface. bioline.org.brresearchgate.net The polarity of the organic solvent, often quantified by its LogP value, is a key factor influencing enzyme stability and activity. univr.it For instance, in the synthesis of dipeptides using lipases, mixtures of n-hexane and buffer have been shown to provide a suitable environment for catalysis. scielo.br The presence of the organic phase can alter the partition coefficients of substrates and products, potentially reducing substrate inhibition and facilitating product recovery. bioline.org.br However, low reaction rates due to diffusion limitations and enzyme denaturation at the interface are potential drawbacks of biphasic systems. bioline.org.br

Elucidation of Enzyme Inhibition Mechanisms by this compound Derivatives and Related Peptides

Derivatives of this compound and other peptides containing the Phe-Ile motif are instrumental in understanding and developing inhibitors for various classes of proteases.

Studies on Cysteine Protease Inhibition (e.g., Cathepsins)

Cysteine proteases, such as the cathepsins, are involved in a wide range of physiological and pathological processes. Peptidyl derivatives are frequently used to probe their activity and to design specific inhibitors. For example, peptidyl aldehydes like Z-Phe-Tyr-CHO have been shown to be potent, reversible inhibitors of cathepsin L. echelon-inc.com Other modified peptides, such as those with a diazomethylketone (CHN2) or fluoromethylketone (FMK) group, can act as irreversible inhibitors. medchemexpress.com Z-LVG-CHN2, a tripeptide derivative, has demonstrated irreversible inhibition of cysteine proteinases. medchemexpress.com Similarly, Z-Phe-Ala-fmk is another example of an irreversible cysteine protease inhibitor. nih.gov The specificity of these inhibitors is often determined by the peptide sequence that mimics the preferred substrate of the target enzyme.

Investigations into Matrix Metalloprotease (MMP) Inhibition by Phe-Ile-containing Peptides

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases crucial in tissue remodeling and implicated in diseases like cancer. mdpi.comnih.gov Peptides containing Phe-Ile sequences have been investigated as part of strategies to develop MMP inhibitors. While linear peptides often show low inhibitory activity, their incorporation into more complex structures can lead to potent and selective inhibitors. nih.gov For example, a peptide with the sequence Phe-Ser-Ile-Ala-His-Glu has been incorporated into an antibody fragment to inhibit MMP-14. mdpi.com Computational studies have also identified tripeptides like Asp-Ile-Phe as potential selective inhibitors of MMP-2. nih.gov The development of peptide-based MMP inhibitors often involves creating macrocyclic structures or incorporating non-natural amino acids to enhance stability and binding affinity. researchgate.net

Impact on Cellular Processes and Pathways in In Vitro Research Models (e.g., protein synthesis, cellular regulation)

The building blocks of this compound, phenylalanine and isoleucine, are essential amino acids that play significant roles in cellular processes, most notably protein synthesis.

Protein synthesis is a fundamental cellular process where the genetic information encoded in messenger RNA (mRNA) is translated into functional proteins by ribosomes. nih.gov Amino acids are the essential building blocks for this process. nih.gov Specific amino acids, including phenylalanine and leucine (B10760876) (an isomer of isoleucine), can also act as signaling molecules that regulate the initiation and elongation steps of protein synthesis. cambridge.org For instance, leucine is known to stimulate protein synthesis. cambridge.org The availability of amino acids influences key regulatory pathways, such as the mTOR pathway, which controls cell growth and metabolism. cambridge.org

In vitro protein synthesis systems, such as those reconstituted from purified components (PURE systems) or derived from cell lysates, are powerful tools for studying the intricate details of translation. nih.govfrontiersin.org These systems allow researchers to precisely control the components of the translation machinery and to investigate the effects of specific factors, such as the presence or absence of certain amino acids or modified tRNAs, on the rate and accuracy of protein synthesis. nih.govnih.gov For example, L-2-tellurienylalanine (TePhe), an analog of phenylalanine, has been used as a probe to monitor protein synthesis in vivo. researchgate.net

Supramolecular Chemistry and Self Assembly Research of Dipeptides Contextual Studies for Z Phe Ile Oh

Fundamental Principles of Dipeptide Self-Organization into Ordered Nanostructures

The self-organization of dipeptides is a process driven by a variety of non-covalent interactions that guide individual molecules to form larger, well-defined structures. nih.govchemisgroup.us This spontaneous process is governed by the balance of attractive and repulsive forces between molecules. nih.gov The resulting nanostructures, which can include nanofibers, nanotubes, and microspheres, have potential applications in fields like biomedicine and materials science. chemisgroup.usresearchgate.net

Various dipeptides, whether composed of aromatic, aliphatic, or a combination of amino acids, have demonstrated the ability to form a range of ordered nanostructures.

Z-Ala-Ile-OH : This aliphatic dipeptide, protected with a benzyloxycarbonyl (Z) group, has been shown to form hollow microtubes with orthorhombic symmetry upon evaporation on glass surfaces. nih.goviucr.org

Ile-Phe-OH : The dipeptide Isoleucyl-Phenylalanine can self-associate in aqueous solutions to create a network of fibrillar nanostructures, resulting in a transparent, thermoreversible gel. medchemexpress.com Upon the addition of hexane (B92381) to a concentrated solution in ethyl acetate (B1210297), it aggregates into nanofibers. mdpi.comdoaj.org

Z-Phe-Phe-OH : Carboxybenzyl-protected diphenylalanine (Z-Phe-Phe) exhibits significant structural polymorphism, forming nanowires, fibers, nanospheres, and even nanotoroids depending on the solvent composition. nih.gov In solutions with a high water content, it can form rigid, self-healing hydrogels. nih.gov The well-studied diphenylalanine (Phe-Phe) peptide, the core recognition motif of the Alzheimer's β-amyloid polypeptide, is known to self-assemble into discrete, elongated nanotubes. nih.govnih.gov

| Dipeptide | Observed Nanostructures | Key Findings |

|---|---|---|

| Z-Ala-Ile-OH | Orthorhombic microtubes | Forms hollow microtubes upon solvent evaporation. nih.goviucr.org |

| Ile-Phe-OH | Nanofibers, Fibrillar networks (gels) | Self-assembles into nanofibers and forms thermoreversible gels. medchemexpress.commdpi.comdoaj.org |

| Z-Phe-Phe-OH | Nanowires, Fibers, Nanospheres, Nanotoroids, Hydrogels | Exhibits structural polymorphism based on solvent conditions. nih.gov |

| Phe-Phe-OH | Nanotubes, Nanofibers, Microrods | A well-studied dipeptide that forms highly ordered nanotubes. nih.govnih.govresearchgate.net |

The formation of ordered dipeptide nanostructures is primarily directed by a combination of non-covalent interactions. nih.gov

Hydrogen Bonding : Hydrogen bonds are crucial for the stabilization of the secondary structures, such as β-sheets, that often precede the formation of larger assemblies. chemrxiv.orgaip.org They form between the amide backbone of the peptide chains, creating a "head-to-tail" arrangement that facilitates the growth of the nanostructure. eie.gracs.org The reconstruction of hydrogen-bonding networks can even lead to phase transitions between different crystalline structures, as seen in diphenylalanine assemblies. chinesechemsoc.org

Aromatic Interactions : Aromatic moieties, such as the phenyl rings in phenylalanine, contribute significantly to the self-assembly process through π-π stacking interactions. frontiersin.orgnih.gov These interactions provide directionality and stability to the forming structure. rsc.orgacs.org While not always essential for self-assembly, the presence and placement of aromatic residues can modulate the features of the final nanostructure. rsc.orgnih.gov For instance, the self-assembly of carboxybenzyl-protected diphenylalanine (z-FF) into various nanostructures is stabilized by π-π interactions between the aromatic rings. nih.gov

Formation of Nanofibers, Nanotubes, and Microtubes by Aromatic and Aliphatic Dipeptides (e.g., Z-Ala-Ile-OH, Ile-Phe-OH, Z-Phe-Phe-OH)

Influence of N-Terminal Protecting Groups on Self-Assembly Behavior (e.g., Z-group mediated effects)

The N-terminal protecting group of a dipeptide plays a significant role in guiding its self-assembly. nih.govbohrium.com These groups can influence the hydrophobicity, steric hindrance, and intermolecular interactions of the peptide, thereby affecting the final morphology of the assembled structure. bohrium.comacs.org

The benzyloxycarbonyl (Z) group, an aromatic protecting group, can facilitate self-assembly through π-π stacking and hydrophobic interactions. frontiersin.orgnih.gov For example, Z-Ala-Ile-OH forms orthorhombic microtubes, a different symmetry compared to the unprotected dipeptide, demonstrating the influence of the Z-group. iucr.org Similarly, studies on Z-Phe-Phe-OH have shown it can form a variety of structures, including hydrogels, nanowires, and nanospheres, highlighting the role of the Z-group in directing this structural polymorphism. nih.govnih.gov The change in the N-terminal protecting group from a tert-butyloxycarbonyl (Boc) group to a fluorenylmethyloxycarbonyl (Fmoc) group in other dipeptides has been shown to result in different morphologies, such as fibers versus vesicles. acs.org This underscores that the protecting group is a key determinant in the self-assembly outcome. researchgate.net

Advanced Characterization of Self-Assembled Dipeptide Morphologies

To understand the structures formed by dipeptide self-assembly, researchers employ a range of advanced characterization techniques that provide information from the macroscopic morphology down to the atomic-level arrangement.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining atomic-level structural information about insoluble or aggregated samples like self-assembled peptides. mdpi.comnih.gov It can provide insights into the conformation, dynamics, and intermolecular packing of the molecules within the nanostructure. mdpi.comdoaj.org

Solid-state NMR has been used to study the molecular structure of self-assembled Ile-Phe-OH nanofibers. mdpi.comdoaj.org By comparing the experimental 13C and 15N chemical shifts with values calculated from the known crystal structure using density functional theory (DFT), researchers confirmed that the self-assembled structure is very similar to the crystal structure. mdpi.com 13C NMR chemical shifts are sensitive to the secondary structure of the peptide backbone and side chains, while 15N NMR signals are sensitive to both conformation and hydrogen bond strength. mdpi.comacs.org This combined approach of solid-state NMR and DFT calculations is a powerful method for elucidating the molecular arrangements in self-assembled dipeptide systems. mdpi.comdoaj.org

Advanced Spectroscopic and Structural Characterization Techniques for Z Phe Ile Oh in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of peptides at the atomic level. spectralservice.dersc.org It is exceptionally sensitive to the local chemical environment of each nucleus, making it ideal for both purity assessment and detailed conformational analysis in solution and the solid state.

Solution-State NMR for Conformational Studies and Purity Assessment

In solution, NMR spectroscopy serves a dual role: verifying the chemical identity and purity of Z-Phe-Ile-OH and determining its preferred three-dimensional shape or conformation.

Purity Assessment: A one-dimensional (1D) ¹H NMR spectrum provides a unique "fingerprint" of a peptide. spectralservice.de For this compound, the spectrum's integrity—the presence of expected signals with correct integrations and the absence of unexpected peaks—confirms its identity and high purity. Quantitative ¹H NMR (qHNMR) can be employed to determine the absolute purity or concentration of a sample without the need for identical reference standards, offering a distinct advantage over chromatographic methods. acs.org The analysis of a peptide's ¹H NMR spectrum can be approached by considering it as a collection of isolated spin systems corresponding to each amino acid, separated by amide bonds, which simplifies interpretation. nih.govacs.org

Conformational Studies: The conformation of a peptide backbone is defined by a series of torsion angles. Solution-state NMR provides experimental parameters that are directly related to these angles. Two-dimensional (2D) NMR experiments, such as COSY and TOCSY, are used to assign all the proton resonances within the Phenylalanine and Isoleucine residues. The Nuclear Overhauser Effect (NOE), measured in NOESY or ROESY experiments, provides information on through-space distances between protons that are close to each other (typically <5 Å), which is crucial for defining the peptide's fold. Furthermore, the vicinal coupling constant between the amide proton and the α-proton (³JHNα) is dependent on the φ (phi) torsion angle of the peptide backbone and can help define secondary structures like β-turns. researchgate.net

Solid-State NMR for Investigating this compound in Aggregated States or Solid Forms

While solution-state NMR characterizes molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) provides invaluable structural information on samples with highly restricted motion, such as crystalline powders, amorphous aggregates, or self-assembled nanofibers. nih.gov This technique is essential for studying the structure of this compound in the aggregated states it is likely to form due to intermolecular interactions.

Pioneering ssNMR studies on the closely related unprotected dipeptide, Ile-Phe-OH, demonstrate the power of this technique. mdpi.comresearchgate.net Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), researchers can obtain high-resolution ¹³C and ¹⁵N spectra from natural isotopic abundance samples. mdpi.com The chemical shifts observed in these spectra are highly sensitive to the local molecular structure and packing. mdpi.comresearchgate.net

For instance, in self-assembled nanofibers of Ile-Phe-OH, the ¹³C chemical shifts for the carbonyl and α-carbon atoms are indicative of a β-sheet-like secondary structure. mdpi.com The ¹⁵N NMR signals are particularly sensitive to hydrogen bond strengths, providing direct evidence of intermolecular H-bond formation during the self-assembly process. mdpi.com By comparing experimental ssNMR data with chemical shifts calculated from crystal structures using Density Functional Theory (DFT), the molecular structure within the self-assembled state can be confirmed to closely mirror that in the crystalline form. mdpi.comresearchgate.net This combined approach is a powerful method for investigating the molecular architecture in self-assembled short peptides. researchgate.net

| Residue | Carbon Atom | Experimental Chemical Shift (ppm) | |

|---|---|---|---|

| Isoleucine (Ile1) | Backbone | C=O | 173.2 |

| Cα | 57.1 | ||

| Side Chain | Cβ | 36.5 | |

| Cγ1 | 24.3 | ||

| Cγ2 | 14.1 | ||

| Cδ1 | 10.3 | ||

| Phenylalanine (Phe2) | Backbone | C-Terminus (COOH) | 167.2 |

| Cα | 52.3 | ||

| Side Chain | Cβ | 36.5 | |

| Cγ (Aromatic C) | 136.5 | ||

| Cδ/Cε (Aromatic CH) | 128.5 |

X-ray Crystallography for High-Resolution Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the high-resolution three-dimensional structure of a molecule in its crystalline state. For a compound like this compound, this technique can provide precise coordinates for each atom, revealing exact bond lengths, bond angles, and torsional angles that define its molecular conformation. nih.govacs.org

The analysis goes beyond the single molecule to reveal its supramolecular structure—the ordered arrangement of molecules within the crystal lattice. uio.no This packing is governed by a network of non-covalent interactions. In dipeptide crystals, these networks are often dominated by head-to-tail hydrogen bonds, where the N-terminal group of one molecule interacts with the C-terminal group of a neighbor, forming extended chains or layers. nih.govresearchgate.net

In N-protected dipeptides, the hydrogen bonding patterns are augmented by interactions involving the protecting group and the amide backbone. csic.es For example, analysis of the crystal structure for a similar N-protected dipeptide, Z-Ala-Phe-OH, reveals a complex pattern of intermolecular contacts. The carboxylic acid groups form strong hydrogen-bonded chains. Perpendicular to these, the amide and carbamate (B1207046) groups engage in N–H···O=C hydrogen bonds, creating parallel β-sheet-like structures. csic.es A third layer of organization comes from π-π and CH-π interactions between the aromatic rings of the phenylalanine side chain and the benzyloxycarbonyl (Z) protecting group, which stabilize the crystal structure. csic.es Such detailed structural insights are critical for understanding how this compound molecules recognize each other and assemble into ordered solid forms.

Spectroscopic Methods for Probing Molecular Interactions (e.g., UV-Vis spectroscopy, FTIR)

Beyond NMR and crystallography, other spectroscopic methods provide complementary information about the molecular interactions and secondary structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to the vibrational modes of chemical bonds and is particularly useful for analyzing peptide secondary structure and hydrogen bonding. thermofisher.com The protein backbone gives rise to several characteristic absorption bands, most notably the Amide I and Amide II bands. leibniz-fli.de

Amide I (1600–1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. leibniz-fli.de Its exact frequency is highly dependent on the secondary structure (e.g., α-helix, β-sheet, turn) and the formation of hydrogen bonds. leibniz-fli.denih.gov A shift in this band can be directly correlated with changes in conformation or aggregation state.

Amide II (1510–1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.deresearchgate.net Like Amide I, its position is sensitive to conformation and provides complementary structural information. leibniz-fli.de

By analyzing the positions and shapes of these bands, FTIR can rapidly probe the structural integrity and intermolecular H-bonding network of this compound in various states.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) absorption spectroscopy can provide information on the environment of aromatic residues and detect aggregation phenomena. The absorption spectrum of this compound in the near-UV region (240-280 nm) is dominated by the π → π* transitions of the phenyl group in the Phenylalanine residue. mdpi.com Phenylalanine typically exhibits weak, fine-structured absorption with maxima around 252, 258, and 264 nm. thermofisher.com

While the absorption is weak compared to that of tryptophan or tyrosine, changes in the local environment of the phenyl ring can alter the absorption profile. mdpi.com Upon aggregation, the close packing of aromatic rings can lead to shifts in the absorption maximum or changes in spectral shape. researchgate.net Second-derivative spectroscopy is often used to enhance the resolution of these subtle changes, making UV-Vis a useful tool for monitoring the self-assembly or aggregation of phenylalanine-containing peptides like this compound. thermofisher.comresearchgate.net

Emerging Research Directions and Potential Applications in Chemical Biology

Contributions to Understanding Protein-Protein and Enzyme-Substrate Interactions in Complex Biological Systems

The defined stereochemistry and sequence of Z-Phe-Ile-OH make it a valuable tool for probing the specificities of molecular recognition events, particularly those involving enzymes and protein-protein interfaces. The phenylalanine and isoleucine residues are known to be significant in protein-protein interactions. nih.govmdpi.com Analysis of protein complex structures has highlighted that amino acids like Phenylalanine (Phe), Tryptophan (Trp), and Methionine (Met) are frequently found at interaction interfaces. nih.gov Furthermore, while Isoleucine (Ile) has a high propensity to be in sequences that form amyloids, it is less structurally conserved in protein binding sites, which may be a natural mechanism to avoid unwanted aggregation. nih.gov The interaction strength between amino acid side chains often follows the order of Phe-Phe > Ile-Ile > Gly-Gly, underscoring the importance of these hydrophobic interactions. mdpi.com

Research utilizing Z-protected amino acids and dipeptides has provided insights into enzyme behavior. For instance, studies on the proteolytic enzyme pepsin have employed a library of Z-X-Phe-OH substrates (where X includes Ala, Asp, Glu, Gly, Phe, Ile, Val, Trp, and Tyr) to map its secondary specificity. nih.govcapes.gov.br In these studies, this compound or similar structures serve as substrates to quantify catalytic efficiency and substrate preference. One key finding was that in predominantly organic media, pepsin's preference shifted towards more hydrophilic substituents at the P2 position, a contrast to its behavior in aqueous solutions. nih.govcapes.gov.br This suggests that in complex biological environments, such as within cell membranes, partitioning phenomena can significantly alter apparent enzyme specificity. nih.gov Such studies are crucial for understanding how enzymes function in different cellular compartments and for the rational design of enzyme-specific inhibitors or probes.

Role in the Development of Novel Bioassays and Research Probes

Building on its utility in studying enzyme specificity, this compound and related compounds are instrumental in the development of new bioassays and research probes. The design of selective substrates is a cornerstone of creating reliable enzyme activity assays. medchemexpress.comdiva-portal.org Z-protected peptides, for example, have been modified to act as selective inhibitors or substrates for various enzymes, including caspases and cathepsins. medchemexpress.com For instance, Z-Phe-Ala-diazomethylketone has been shown to inhibit the formation of Aβ42 dodecamers and fibrils, relevant to neurodegenerative disease research. biosynth.com

The development of research probes often involves attaching a reporter group, such as a fluorophore, to a specific recognition motif. The Phe-Ile sequence can be recognized by certain proteases, and thus this compound can serve as a foundational structure for creating specific probes. By modifying the carboxyl or amino terminus, or by incorporating unnatural amino acids, researchers can design probes for applications like fluorescence resonance energy transfer (FRET) assays to monitor enzyme activity in real-time. researchgate.net Recently, fluorogenic probes with dual-tetrazine arms have been developed to detect protein-protein interactions in living cells, showcasing the advanced strategies where specific peptide motifs could be integrated. biorxiv.org The use of this compound as a specific substrate allows for the design of assays to screen for inhibitors of proteases that recognize the Phe-Ile cleavage site, aiding in drug discovery efforts.

Investigations into Bioactivity in In Vitro Research Models (e.g., antioxidant, ACE-inhibitory, anti-inflammatory activities, modulation of cellular proliferation)

While direct in-vitro bioactivity data for the this compound conjugate is limited, the constituent Phe-Ile dipeptide sequence has been identified in numerous studies as possessing significant biological activity. This suggests that this compound is a promising candidate for investigation in various therapeutic contexts.

ACE-Inhibitory Activity : The dipeptide Ile-Phe has been identified in fermented shrimp pastes and fish sauces and shown to exhibit angiotensin-converting enzyme (ACE) inhibitory activity, with IC50 values in the micromolar range. researchgate.net Other peptides containing Phe and Ile have also been identified from sources like walnut and coffee, showing potent ACE-inhibitory effects. nih.govmdpi.commdpi.commdpi.com This suggests that the Phe-Ile motif is a key structural feature for ACE inhibition.

Antioxidant Activity : Peptides rich in hydrophobic amino acids, including Phe, Ile, Val, and Leu, are known to exhibit strong antioxidant properties. nih.govmdpi.com These residues can effectively scavenge free radicals. nih.gov Peptides containing Phe and Ile sequences, isolated from various natural sources like hammerhead cartilage and bovine bone, have demonstrated significant radical scavenging activity. mdpi.comfrontiersin.org

Anti-inflammatory Activity : While not directly studied for this compound, research has focused on conjugating nonsteroidal anti-inflammatory drugs (NSAIDs) to dipeptides to create hybrid compounds with improved properties. mdpi.comnih.gov For example, naproxen (B1676952) has been conjugated to dehydrodipeptide hybrids to create potent inhibitors of the 5-lipoxygenase (5-LOX) enzyme. mdpi.com This approach indicates a potential application for this compound as a scaffold for delivering anti-inflammatory agents.

Modulation of Cellular Proliferation : Phenylalanine itself has been identified as a metabolic checkpoint that can regulate cell proliferation. biorxiv.orgpnas.org In studies on M2 pyruvate (B1213749) kinase (M2PYK), an enzyme linked to cell proliferation, phenylalanine was found to be an allosteric inhibitor that, in cellular assays, led to increased cell proliferation. pnas.org Conversely, in studies on human Th2 cells, high levels of phenylalanine were found to reduce their proliferation. biorxiv.org These findings suggest that peptides containing phenylalanine, such as this compound, could be investigated for their potential to modulate cell growth in cancer or immune disorders. google.commdpi.com

Applications in the Development of Functional Biomaterials and Nanostructures (drawing from self-assembly principles of related dipeptides)

A significant and exciting area of research for Z-protected dipeptides is their application in materials science, driven by their capacity for self-assembly into well-defined nanostructures. The interplay of hydrogen bonding, π-π stacking from the aromatic Z-group and Phe residue, and hydrophobic interactions from the Ile residue can direct the spontaneous organization of these molecules into functional biomaterials.

Studies on closely related Z-protected dipeptides provide a strong precedent for this potential. For example, Z-Ala-Ile-OH, a mixed aromatic-aliphatic dipeptide, self-assembles into hollow microtubes with orthorhombic symmetry. iucr.org This work highlights that the N-terminal protecting group plays a crucial role in dictating the final morphology of the nanostructure. iucr.org Similarly, Z-Phe-Phe-OH, a tri-aromatic system, demonstrates remarkable structural polymorphism, forming a variety of architectures including nanowires, fibers, nanospheres, and even complex nanotoroids depending on the solvent conditions and peptide concentration. nih.gov At high water concentrations, Z-Phe-Phe-OH can also form rigid, self-healing hydrogels, which have vast potential in tissue engineering and drug delivery. nih.govnih.gov

The principles governing the self-assembly of these related compounds are directly applicable to this compound. The choice of protecting group (e.g., Z, Fmoc, Boc) and the specific amino acid sequence are known to alter the resulting nanostructures. rsc.orgfrontiersin.org This modularity allows for the rational design of biomaterials with tailored properties. By controlling factors like solvent composition and concentration, it is conceivable that this compound could be guided to assemble into structures like hydrogels for 3D cell culture, nanofibers for tissue scaffolding, or nanovesicles for controlled drug release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.